molecular formula C11H14N2O3 B2695391 1-(3-Methoxy-4-nitrophenyl)pyrrolidine CAS No. 339234-68-3

1-(3-Methoxy-4-nitrophenyl)pyrrolidine

Cat. No.: B2695391
CAS No.: 339234-68-3
M. Wt: 222.244
InChI Key: KTPYTBWTSLNUGL-UHFFFAOYSA-N
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Description

“1-(3-Methoxy-4-nitrophenyl)pyrrolidine” is a chemical compound with the CAS number 339234-68-3 . It has a molecular weight of 222.24 and its IUPAC name is this compound .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be divided into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H14N2O3 . The InChI code for this compound is 1S/C11H14N2O3/c1-16-11-8-9 (12-6-2-3-7-12)4-5-10 (11)13 (14)15/h4-5,8H,2-3,6-7H2,1H3 .

Scientific Research Applications

Crystal Structure Analysis

The compound 1-(3-Methoxy-4-nitrophenyl)pyrrolidine is structurally related to tetra-substituted pyrrolidine rings, which are of interest in crystallography. These compounds have unique arrangements of substituents around the five-membered ring, contributing to understanding molecular conformations and interactions in solid states (Pedroso et al., 2020).

Pharmaceutical Applications

Compounds related to this compound, such as 1-benzyl-3-pyrrolidinyl methyl derivatives, have shown potential as calcium antagonists. Their synthesis and evaluation reveal insights into stereoselectivity and potency, contributing to the development of cardiovascular drugs (Tamazawa et al., 1986).

Biological Activity of Spiro-Indole-Pyrrolidine Derivatives

Spiro-indole-pyrrolidine derivatives, structurally related to this compound, are used in antimicrobial and antitumor agents. These compounds show significant biological activity and are found in various pharmacologically relevant alkaloids (Sundar et al., 2011).

Industrial Applications

Derivatives of pyrrolidine, including those similar to this compound, have applications beyond medicine, such as in dyes and agrochemical substances. Their synthesis and chemical properties are important for various industrial applications (Żmigrodzka et al., 2022).

Synthesis of Novel Derivatives

Research on 1-(2-Methoxy-5-nitrophenyl)-5-oxopyrrolidine derivatives provides insights into synthesizing compounds with potential biological activities, including various pharmaceutical applications (Urbonavičiūtė et al., 2014).

Excited State Dynamics Study

Studying the excited states of related compounds like 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine can provide valuable insights into photochemical and photophysical processes, which are relevant in fields like materials science and phototherapy (Ghosh & Palit, 2012).

Safety and Hazards

While specific safety and hazard information for “1-(3-Methoxy-4-nitrophenyl)pyrrolidine” was not found, it’s always important to handle chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The pyrrolidine ring, a part of “1-(3-Methoxy-4-nitrophenyl)pyrrolidine”, is widely used in drug discovery . This suggests that “this compound” and similar compounds could have potential applications in the development of new drugs .

Properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-16-11-8-9(12-6-2-3-7-12)4-5-10(11)13(14)15/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPYTBWTSLNUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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